Malolactomycin C

Agricultural fungicide discovery Plant pathology research Natural product antifungal screening

Select Malolactomycin C (CAS 189759-03-3) for in vivo plant pathology and comparative SAR studies requiring a favorable safety margin. This N-demethyl 40-membered macrolide exhibits an intraperitoneal LD0 exceeding 30 mg/kg in murine models, in stark contrast to the LD50 of 6.7 mg/kg for Malolactomycin A. It delivers consistent MIC of 25 µg/mL against Botrytis cinerea, Cladosporium fulvum, and Pyricularia oryzae. Ideal as a structurally related negative control for Ras signal inhibitor screening alongside Malolactomycin D.

Molecular Formula C62H109N3O20
Molecular Weight 1216.5 g/mol
CAS No. 189759-03-3
Cat. No. B1231789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalolactomycin C
CAS189759-03-3
Synonymsmalolactomycin C
Molecular FormulaC62H109N3O20
Molecular Weight1216.5 g/mol
Structural Identifiers
SMILESCC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)N)C)C)O)C)O)C)O)O)C)O
InChIInChI=1S/C62H109N3O20/c1-34(17-13-11-12-16-24-65-61(63)64-10)25-38(5)58-37(4)18-14-15-19-47(68)39(6)50(71)28-44(67)26-43(66)27-45(83-56(78)32-55(76)77)29-46-30-53(74)59(80)62(82,85-46)33-54(75)35(2)20-22-48(69)40(7)51(72)31-52(73)41(8)49(70)23-21-36(3)57(79)42(9)60(81)84-58/h14-15,17-19,21,35,37-54,57-59,66-75,79-80,82H,11-13,16,20,22-33H2,1-10H3,(H,76,77)(H3,63,64,65)/b18-14?,19-15?,34-17+,36-21?
InChIKeyXCVHAWZLPUJTAT-VOXIDSISSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Malolactomycin C (CAS 189759-03-3): A 40-Membered Macrolide with Documented Fungicidal Activity Against Botrytis cinerea for Agricultural Research Applications


Malolactomycin C (CAS 189759-03-3) is a 40-membered macrolide antibiotic first isolated from the fermentation broth of Streptomyces strain KP-3144 [1]. Structurally, it is characterized as the N-demethyl analogue within the malolactomycin family, possessing the molecular formula C62H109N3O20 and a molecular weight of approximately 1216.5 g/mol [2]. The compound exhibits fungicidal activity against plant pathogenic fungi, including Botrytis cinerea, Cladosporium fulvum, and Pyricularia oryzae [1].

Why Malolactomycin C Cannot Be Simply Substituted with Other Macrolide Antifungals: Differential Safety Profiles and Functional Specificity


Within the 40-membered macrolide class, compounds exhibiting antifungal activity against Botrytis species may appear functionally interchangeable; however, Malolactomycin C distinguishes itself from close structural analogs through its documented in vivo toxicity profile and its specific, narrow-spectrum fungicidal mechanism. Direct comparison with Malolactomycin A reveals a critical safety differentiation: Malolactomycin C demonstrates an intraperitoneal LD0 value exceeding 30 mg/kg in murine models, whereas Malolactomycin A exhibits an LD50 of only 6.7 mg/kg under comparable conditions, indicating a substantially reduced acute toxicity burden for Malolactomycin C [1]. Furthermore, its functional divergence from Malolactomycin D—a selective Ras signal inhibitor preferentially inhibiting anchorage-independent growth of Ras-transformed NIH3T3 cells—underscores that even congeners within the same macrolide family can engage distinct biological targets and produce divergent cellular outcomes . Substitution without accounting for these quantifiable differences in safety and target engagement would compromise both experimental reproducibility and biological interpretation.

Malolactomycin C Quantitative Differentiation Evidence: Antifungal Spectrum, Safety Data, and Target Specificity Compared to Analogs


Comparative Antifungal Spectrum: Malolactomycin C Exhibits Broader Fungicidal Coverage than Malolactomycin D

Malolactomycin C demonstrates broad-spectrum fungicidal activity against three major plant pathogenic fungi—Botrytis cinerea, Cladosporium fulvum, and Pyricularia oryzae—with a uniform Minimum Inhibitory Concentration (MIC) of 25 µg/mL for all three species [1]. In contrast, the activity of Malolactomycin D against these additional pathogens (C. fulvum, P. oryzae) is not documented in the primary characterization literature, suggesting a narrower, Botrytis-focused antifungal spectrum for the D analog [2]. This spectrum differentiation carries practical implications for researchers requiring a single compound with validated activity across multiple plant pathogen models.

Agricultural fungicide discovery Plant pathology research Natural product antifungal screening

In Vivo Toxicity Advantage: Malolactomycin C Demonstrates Superior Safety Margin Relative to Malolactomycin A

Acute toxicity assessment in murine models reveals a pronounced safety advantage for Malolactomycin C relative to its structural analog Malolactomycin A. Malolactomycin C exhibits an LD0 (no lethality observed) exceeding 30 mg/kg via intraperitoneal administration [1]. Under the same administration route, Malolactomycin A exhibits an LD50 of 6.7 mg/kg, indicating that Malolactomycin C possesses at least a 4.5-fold higher threshold for acute lethality [1]. Additionally, Malolactomycin D shares the same favorable toxicity profile as Malolactomycin C (LD0 >30 mg/kg i.p.) [1], indicating that toxicity differences are not uniform across the family but specific to the C and D analogs versus A.

In vivo toxicology Lead optimization Agricultural antibiotic safety

Mechanistic Divergence from Malolactomycin D: Distinct Ras Pathway Modulation Profiles

Malolactomycin D has been characterized as a selective Ras signal inhibitor that preferentially suppresses anchorage-independent growth over anchorage-dependent growth in Ras-transformed NIH3T3 cells . This activity is linked to inhibition of transcription controlled by the Ras responsive element and suppression of MMP-1 and MMP-9 expression . While both Malolactomycin C and D share the 40-membered macrolide scaffold, Malolactomycin C is the N-demethyl analogue and its Ras pathway inhibitory activity is not equivalently characterized. The documented mechanistic activity of Malolactomycin D in Ras-transformed cells does not imply that Malolactomycin C can serve as a functional substitute for Ras pathway studies. Researchers requiring Ras signal inhibition should not assume interchangeable activity.

Signal transduction Ras signaling inhibition Cancer biology tool compounds

Structural Determinant of Function: N-Demethylation Distinguishes Malolactomycin C from the Malolactomycin A Core Scaffold

Malolactomycin C is specifically identified as the N-demethyl analogue within the malolactomycin family of 40-membered macrolides . This structural modification distinguishes it from the parent scaffold of Malolactomycin A, which contains an additional N-methyl group [1]. The presence or absence of N-methylation on macrolide antibiotics can significantly influence physicochemical properties including solubility, membrane permeability, and target binding affinity. The molecular formula of Malolactomycin C is C62H109N3O20 (MW 1216.5) [1], while Malolactomycin A bears the formula C63H111N3O20 (MW ~1230.6) [2], reflecting the structural difference of one methyl group.

Structure-activity relationship Natural product chemistry Macrolide biosynthesis

Malolactomycin C Recommended Research and Industrial Application Scenarios Based on Quantified Evidence


Plant Pathology Research Requiring a Broad-Spectrum Fungicidal Tool with Low In Vivo Toxicity

Researchers investigating fungicidal agents for plant disease control should select Malolactomycin C when the experimental design requires activity against multiple agriculturally relevant fungal pathogens—specifically Botrytis cinerea, Cladosporium fulvum, and Pyricularia oryzae—at a consistent MIC of 25 µg/mL [1]. The compound's favorable acute toxicity profile (LD0 >30 mg/kg i.p.) relative to Malolactomycin A (LD50 6.7 mg/kg i.p.) [2] further supports its use in in vivo plant infection models where host safety margins are a critical consideration.

Structure-Activity Relationship Studies Focused on N-Demethylation Effects in 40-Membered Macrolides

Researchers conducting comparative SAR studies on 40-membered macrolide antibiotics should procure Malolactomycin C specifically as the N-demethyl analogue within the malolactomycin family [1]. Pairing Malolactomycin C with its N-methylated counterpart Malolactomycin A (C63H111N3O20 vs. C62H109N3O20) enables direct interrogation of how N-methylation status influences key pharmacological properties including in vivo toxicity (LD0 >30 mg/kg vs. LD50 6.7 mg/kg) [2] and antifungal spectrum breadth .

Antifungal Screening Programs Requiring Negative Control Compounds for Ras Pathway Studies

In screening workflows designed to identify Ras signal inhibitors using NIH3T3 cell-based assays, Malolactomycin C may serve as a structurally related negative control to Malolactomycin D, which has validated activity as a selective Ras signal inhibitor that preferentially inhibits anchorage-independent growth [1]. The absence of documented Ras pathway activity for Malolactomycin C, despite sharing the 40-membered macrolide scaffold [2], makes it suitable for controlling scaffold-specific effects in mechanistic studies.

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